molecular formula C17H24N2O3S2 B276241 Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No. B276241
M. Wt: 368.5 g/mol
InChI Key: UTNDOZKULQPPET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields such as medicinal chemistry, drug discovery, and biochemistry. In

Scientific Research Applications

Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied extensively for its potential applications in scientific research. One area of interest is its potential as a drug candidate for the treatment of various diseases. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activity, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is not fully understood. However, studies have shown that the compound acts by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell proliferation. This mechanism of action makes it a promising candidate for the development of new drugs for the treatment of these diseases.
Biochemical and Physiological Effects:
Studies have shown that Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate exhibits potent anti-inflammatory and anti-cancer activity. The compound has been shown to inhibit the activity of various enzymes and signaling pathways involved in these processes. Additionally, the compound has been shown to have low toxicity and high bioavailability, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate in lab experiments is its high potency and specificity. The compound has been shown to exhibit potent anti-inflammatory and anti-cancer activity at low concentrations, making it a valuable tool for studying these processes. However, one limitation of using this compound is its relatively complex synthesis method, which may limit its availability and use in some labs.

Future Directions

There are several future directions for the study of Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. One area of interest is the development of new drugs based on the compound's structure and mechanism of action. Additionally, further studies are needed to fully understand the compound's mechanism of action and potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. Finally, the synthesis method for this compound can be further optimized to improve yields and purity, making it more accessible for use in lab experiments.

Synthesis Methods

The synthesis of Ethyl 4-methyl-2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves the reaction of 4-morpholinylcarbothioamide with 4-methyl-2-nitrobenzoic acid in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with ethyl chloroformate to form the final compound. This synthesis method has been optimized to achieve high yields and purity of the final product.

properties

Molecular Formula

C17H24N2O3S2

Molecular Weight

368.5 g/mol

IUPAC Name

ethyl 4-methyl-2-(morpholine-4-carbothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C17H24N2O3S2/c1-3-22-16(20)14-13-11(2)5-4-6-12(13)24-15(14)18-17(23)19-7-9-21-10-8-19/h11H,3-10H2,1-2H3,(H,18,23)

InChI Key

UTNDOZKULQPPET-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)N3CCOCC3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)N3CCOCC3

Origin of Product

United States

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